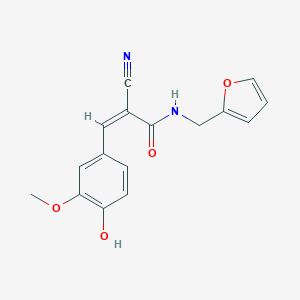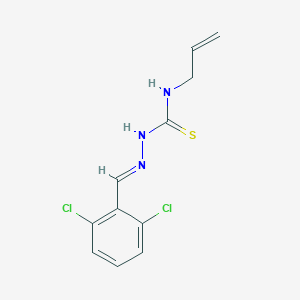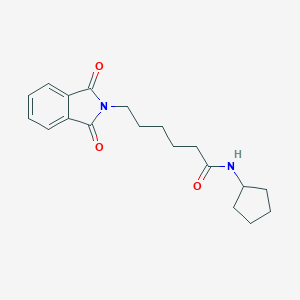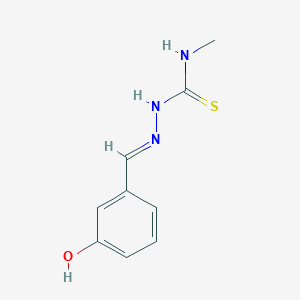
1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine, also known as NPP-19, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. Studies have shown that 1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at various stages.
Biochemical and Physiological Effects
1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to modulate the activity of various receptors such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be relatively non-toxic, making it a safe compound to use in cell culture and animal studies. However, one of the limitations of 1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine. One of the major areas of research is the development of new drugs for the treatment of cancer and neurological disorders. 1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of research is the study of the mechanism of action of 1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine, which could lead to the development of new drugs that target specific signaling pathways involved in cancer and inflammation. Finally, the development of new synthetic methods for the production of 1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine could lead to the development of more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of 1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine involves the reaction between 4-nitrobenzoyl chloride and 4-(2-pyridin-2-ylethyl)piperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of the synthesis process is typically around 50-60%.
Applications De Recherche Scientifique
1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine has been studied extensively for its potential applications in scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. 1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
1-(4-Nitrobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine |
|---|---|
Formule moléculaire |
C18H20N4O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(4-nitrophenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20N4O3/c23-18(15-4-6-17(7-5-15)22(24)25)21-13-11-20(12-14-21)10-8-16-3-1-2-9-19-16/h1-7,9H,8,10-14H2 |
Clé InChI |
CSULHLFKADIICN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)

![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)

![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)


![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)